アストレスシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

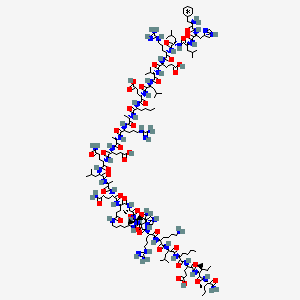

Astressin is a peptide compound known for its role as a corticotropin-releasing hormone receptor antagonist. It is primarily used in scientific research to study the effects of stress and related physiological responses. Astressin has been shown to inhibit the synthesis of adrenocorticotropic hormone and cortisol, making it a valuable tool in stress-related research .

科学的研究の応用

Astressin has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and peptide bond formation.

Biology: Investigates the role of corticotropin-releasing hormone in stress responses.

Medicine: Explores potential therapeutic applications for stress-related disorders, including anxiety and depression.

Industry: Utilized in the development of stress-related assays and diagnostic tools

作用機序

Astressin exerts its effects by binding to corticotropin-releasing hormone receptors, thereby blocking the action of endogenous corticotropin-releasing hormone. This inhibition reduces the synthesis of adrenocorticotropic hormone and cortisol, which are key mediators of the stress response. The molecular targets of astressin include corticotropin-releasing hormone receptor type 1 and type 2, which are involved in the regulation of the hypothalamic-pituitary-adrenal axis .

Safety and Hazards

将来の方向性

There is growing evidence supporting the role of corticotropin-releasing factor (CRF) signaling pathways in the stress response . The activation of CRF receptors type 1 and type 2 has been linked with stress-related alterations of gut motor function . This could lead to the development of new approaches for irritable bowel syndrome .

生化学分析

Biochemical Properties

Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that Astressin may play a role in modulating hormonal responses in the body .

Cellular Effects

Astressin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that Astressin can influence cell function by modulating hormone release .

Molecular Mechanism

Astressin exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Astressin have been observed over time. For example, in studies involving rhesus monkeys, Astressin was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that Astressin can have long-lasting effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol

Transport and Distribution

As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body

Subcellular Localization

Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane

準備方法

Synthetic Routes and Reaction Conditions

Astressin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

Deprotection and coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide.

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of astressin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .

化学反応の分析

Types of Reactions

Astressin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

Deprotection Reagents: Trifluoroacetic acid, piperidine.

Cleavage Reagents: Hydrofluoric acid, trifluoroacetic acid.

Major Products

The major product of astressin synthesis is the peptide itself, with the sequence determined by the specific research requirements. Side products may include truncated peptides or peptides with incomplete deprotection .

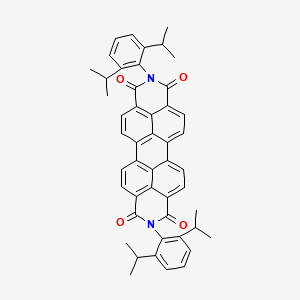

類似化合物との比較

Similar Compounds

Astressin-B: A more potent analog of astressin with similar receptor binding properties.

Antalarmin: Another corticotropin-releasing hormone receptor antagonist with a different chemical structure.

Urocortin: An agonist of corticotropin-releasing hormone receptors, used for comparative studies

Uniqueness

Astressin is unique in its ability to non-selectively inhibit both corticotropin-releasing hormone receptor type 1 and type 2, making it a versatile tool in stress-related research. Its peptide nature also allows for easy modification and synthesis of analogs with varying properties .

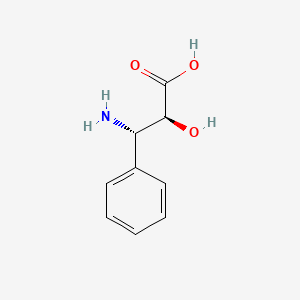

特性

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIIXJJVYSMCV-MGDXKYBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H269N49O42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3563.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。